3-(tert-butoxy)propane-1-thiol
Description
Properties
CAS No. |
1506485-15-9 |
|---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.3 |
Purity |
95 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 3 Tert Butoxy Propane 1 Thiol and Its Precursors
Strategic Approaches to the Construction of the Propane-1-thiol Framework
The creation of the propane-1-thiol structure is a foundational aspect of synthesizing the target molecule. Various methods can be employed, each with its own set of advantages and considerations.
Catalytic Thiolation Reactions of Propane (B168953) Derivatives
While direct catalytic thiolation of propane itself is a challenging transformation, the functionalization of propane derivatives offers a more viable route. Metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-sulfur bonds. For instance, palladium-catalyzed reactions are frequently used to couple aryl or vinyl halides with thiols. thieme-connect.de A general mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle. thieme-connect.de While many studies focus on aryl halides, the principles can be extended to alkyl halides. thieme-connect.dethieme-connect.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. thieme-connect.com
Nucleophilic Substitution and Ring-Opening Reactions with Sulfur Nucleophiles
A common and effective method for creating the propane-1-thiol framework involves nucleophilic substitution reactions. fiveable.me This typically entails reacting an appropriate propyl halide with a sulfur nucleophile. libretexts.org Thiolate anions (RS⁻), generated by treating a thiol with a base, are excellent nucleophiles and readily displace halides in SN2 reactions. libretexts.orgmasterorganicchemistry.com
A frequently used sulfur source is sodium hydrosulfide (B80085) (NaSH), which can react with an alkyl halide to produce a thiol. libretexts.org However, a potential side reaction is the formation of a sulfide (B99878) byproduct from the reaction of the newly formed thiol with another molecule of the alkyl halide. libretexts.org To mitigate this, an excess of the hydrosulfide anion is often used. libretexts.org An alternative approach utilizes thiourea, (NH₂)₂C=S, as the nucleophile. The reaction with an alkyl halide forms an intermediate alkyl isothiourea salt, which can then be hydrolyzed with a base to yield the desired thiol. libretexts.org
Ring-opening reactions of epoxides with sulfur nucleophiles also provide a pathway to functionalized thiols. fiveable.me For example, reacting an epoxide with a sulfur nucleophile can lead to the formation of a β-hydroxy thiol.
Reduction of Thioesters and Disulfides to the Free Thiol Functionality
The reduction of oxidized sulfur species, such as disulfides and thioesters, is a reliable method for obtaining free thiols. tandfonline.comorganic-chemistry.org
Disulfides (R-S-S-R) can be reduced to the corresponding thiols using various reducing agents. Common reagents for this transformation include zinc and acid, or phosphine (B1218219) reagents like tributylphosphine (B147548). libretexts.orgtandfonline.com The use of tributylphosphine is particularly advantageous due to its tolerance of various functional groups, mild reaction conditions, and high yields. tandfonline.com The reduction with phosphines typically consumes one equivalent of water. tandfonline.com This thiol-disulfide interconversion is a fundamental process in many biological systems. libretexts.orglibretexts.org
Thioesters can also be reduced to thiols. For instance, a method involving the reduction of ethanethiol (B150549) esters of α-amino acids to α-amino aldehydes has been described using triethylsilane and a palladium-on-carbon catalyst. organic-chemistry.org
Introduction and Selective Manipulation of the tert-Butoxy (B1229062) Group
The introduction of the tert-butoxy group requires careful consideration of etherification techniques and protecting group strategies to ensure selectivity and efficiency, especially in the context of a multistep synthesis.
Etherification Techniques for the Formation of the tert-Butyl Ether Linkage
The formation of a tert-butyl ether can be achieved through several etherification methods. One common approach is the reaction of an alcohol with isobutylene (B52900) in the presence of an acid catalyst. google.commdpi.com This reaction can produce mono-, di-, and tri-substituted ethers, and the product distribution can be influenced by the reaction conditions. google.commdpi.com The use of co-solvents can also play a role in the reaction's efficiency. google.com
Another strategy involves the reaction between a tertiary alcohol, such as tert-butyl alcohol, and another alcohol in the presence of an acid catalyst. researchgate.net For example, the synthesis of ethyl tert-butyl ether (ETBE) can be achieved by reacting tert-butyl alcohol and ethanol. researchgate.net
The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a classic method for forming ethers. masterorganicchemistry.com However, for the synthesis of a tert-butyl ether, this would typically involve a tert-butoxide and a propyl halide.
Orthogonal Protecting Group Strategies in Multistep Synthesis
In a multistep synthesis, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. organic-chemistry.org An orthogonal protecting group strategy is particularly valuable as it allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. organic-chemistry.orgwikipedia.org
For instance, a molecule could have an amino group protected with a Boc group (acid-labile) and another with an Fmoc group (base-labile). This allows for the selective deprotection of one amine while the other remains protected. organic-chemistry.org The tert-butyl group itself is often used as a protecting group for alcohols and phenols and is typically removed under acidic conditions. wikipedia.org
The choice of protecting groups is critical and must be compatible with the reaction conditions used in subsequent steps. organic-chemistry.org For example, if a reaction is carried out in an acidic medium, an acid-labile protecting group like the Boc group would be cleaved. Therefore, a base-labile or hydrogenation-labile protecting group might be more suitable. rsc.org The efficiency of the synthesis is also dependent on the high yields of both the protection and deprotection steps. organic-chemistry.org In recent years, there has been a move towards designing syntheses that minimize or even eliminate the need for protecting groups to improve efficiency and reduce waste. organic-chemistry.orgresearchgate.net
Development of Sustainable and Efficient Synthetic Pathways
The growing emphasis on green chemistry has spurred research into developing synthetic routes that are not only efficient but also environmentally benign. For the synthesis of 3-(tert-butoxy)propane-1-thiol and its immediate precursor, 3-(tert-butoxy)propan-1-ol, modern methodologies focus on minimizing waste, avoiding hazardous reagents, reducing energy consumption, and utilizing recyclable catalysts. These pathways represent a significant advancement over traditional methods that often rely on stoichiometric reagents and volatile organic solvents.
A plausible and sustainable two-step pathway involves:
The efficient, catalyzed synthesis of the precursor, 3-(tert-butoxy)propan-1-ol, from 1,3-propanediol (B51772).
The subsequent green conversion of this alcohol into the target thiol, this compound.
Sustainable Synthesis of the Precursor: 3-(tert-Butoxy)propan-1-ol
A key precursor to the target thiol is 3-(tert-butoxy)propan-1-ol. The development of sustainable methods for the formation of tert-butyl ethers is crucial. An exemplary green approach is the use of recyclable Lewis acid catalysts that can operate under mild, solvent-free conditions.
One of the most promising methods involves the use of Erbium(III) triflate (Er(OTf)₃) as a catalyst for the tert-butylation of alcohols using di-tert-butyl carbonate (Boc₂O) as the tert-butyl source. organic-chemistry.orgresearchgate.net This methodology offers several distinct advantages in line with green chemistry principles:
Solvent-Free Conditions: The reaction proceeds efficiently without the need for a solvent, drastically reducing waste and environmental impact. organic-chemistry.org
Mild Reaction Temperature: The etherification can be carried out at room temperature, lowering energy consumption. organic-chemistry.org
Catalyst Reusability: The Er(OTf)₃ catalyst is easily recovered from the reaction mixture and can be reused multiple times without a significant drop in activity, enhancing the cost-effectiveness and sustainability of the process. organic-chemistry.orgorganic-chemistry.org
The reaction mechanism involves the Lewis acid-catalyzed reaction between the alcohol and Boc₂O. While this method has been demonstrated for a range of alcohols, its application to 1,3-propanediol for the selective mono-etherification to 3-(tert-butoxy)propan-1-ol is a key strategy. By controlling the stoichiometry, selective protection of one of the two primary hydroxyl groups can be achieved.
| Substrate (Alcohol) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
|---|---|---|---|
| Benzyl alcohol | 0.5 | 98 | 0.1 |
| 1-Octanol | 2 | 95 | 0.1 |
| Cyclohexanol | 3 | 96 | 0.1 |
| Geraniol | 1 | 98 | 0.1 |
| Homovanillyl alcohol | 4 | 90 | 0.1 |
Efficient Conversion of 3-(tert-Butoxy)propan-1-ol to this compound
The conversion of an alcohol to a thiol is a fundamental transformation that can be approached through several routes. A sustainable pathway prioritizes high atom economy and avoids harsh or toxic reagents. A common and efficient two-step procedure involves the activation of the alcohol, typically by converting it to a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with a thiol surrogate.
Alcohol Activation: The hydroxyl group of 3-(tert-butoxy)propan-1-ol is converted into a good leaving group. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding tosylate. Green advancements in this area focus on minimizing solvent use.
Thiol Group Introduction: The tosylate intermediate is then treated with a nucleophilic sulfur source. Potassium thioacetate (B1230152) (KSAc) is an excellent, odorless, and stable reagent for this purpose. The reaction yields an S-thioacetate ester.
Hydrolysis: The final step is the hydrolysis of the thioacetate ester under basic conditions (e.g., with sodium hydroxide (B78521) or potassium carbonate in methanol) to liberate the free thiol, this compound.
| Step | Reaction | Key Reagents | Sustainable Aspects | Typical Yield |
|---|---|---|---|---|
| 1 | Tosylation | 3-(tert-butoxy)propan-1-ol, p-Toluenesulfonyl chloride, Triethylamine | High efficiency; potential for reduced solvent use. | >95% |
| 2 | Thioacetylation | Potassium thioacetate (KSAc) | Use of a stable, non-odorous thiol source; high atom economy. | >90% |
| 3 | Hydrolysis | Potassium carbonate, Methanol/Water | Mild conditions; generation of a recyclable salt byproduct. | >95% |
Iii. Chemical Reactivity and Mechanistic Investigations of 3 Tert Butoxy Propane 1 Thiol
Reactivity Profiles of the Terminal Thiol Moiety
The sulfhydryl group (-SH) is the primary center of reactivity in 3-(tert-butoxy)propane-1-thiol, participating in a variety of reactions including nucleophilic/electrophilic interactions, oxidative couplings, and click chemistry transformations.
The sulfur atom in the thiol group exhibits a dual reactive character. It can act as a potent nucleophile, particularly in its deprotonated thiolate form, or be converted into an electrophilic species upon oxidation.
Nucleophilic Character : Thiols are analogues of alcohols, but they are significantly more acidic. libretexts.org Consequently, the sulfhydryl proton of this compound can be readily abstracted by a base to form the corresponding thiolate anion (RS⁻). This thiolate is a powerful nucleophile, much more so than the neutral thiol, due to the increased electron density on the sulfur atom. libretexts.orgyoutube.com As soft nucleophiles, thiolates react preferentially with soft electrophiles, a principle described by the Hard and Soft, Acids and Bases (HSAB) theory. nih.govresearchgate.net This high nucleophilicity allows the compound to participate in a range of substitution and addition reactions, such as S_N2 alkylation with alkyl halides to form thioethers. libretexts.orgyoutube.com
Electrophilic Character : While the thiol group itself is nucleophilic, its oxidized derivatives behave as electrophiles. rsc.org For instance, the initial two-electron oxidation of a thiol can produce a sulfenic acid (RSOH). rsc.org This intermediate is electrophilic and can react with another nucleophilic thiol(ate) molecule. rsc.org This dual nucleophilic and electrophilic nature of intermediates like sulfenic acids makes them highly reactive and often transient, leading rapidly to further products like disulfides. rsc.org
The thiol group is sensitive to oxidation, yielding different products depending on the strength of the oxidizing agent and reaction conditions. This is a key transformation in sulfur chemistry.
Oxidation to Disulfides : Mild oxidizing agents such as iodine (I₂), bromine (Br₂), or even atmospheric oxygen can facilitate the oxidative coupling of two thiol molecules to form a disulfide (R-S-S-R). chemistrysteps.com This reaction involves the formation of a new sulfur-sulfur bond and is a fundamental process in protein chemistry, responsible for disulfide bridges between cysteine residues. chemistrysteps.com For this compound, this would result in the formation of bis(3-(tert-butoxy)propyl) disulfide. This transformation can be promoted by various systems, including activated carbon in the presence of air. kobe-u.ac.jp
Oxidation to Higher States : The use of stronger oxidizing agents can lead to sulfur species with higher oxidation states. chemistrysteps.com Thiols can be oxidized to sulfinic acids (RSO₂H) and subsequently to sulfonic acids (RSO₃H). rsc.orgchemistrysteps.com Reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) can achieve these transformations. chemistrysteps.com Unlike the reversible formation of disulfides, the oxidation to sulfonic acids is generally an irreversible process. rsc.org Specialized oxidants like o-Iodoxybenzoic acid (IBX) can convert thiols into thiosulfonates. acs.org
Table 1: Oxidative Transformations of Thiols
| Oxidizing Agent Category | Product from Thiol (R-SH) | Oxidation State of Sulfur |
|---|---|---|
| Mild (e.g., I₂, Air, H₂O₂) | Disulfide (R-S-S-R) | -1 |
| Strong (e.g., KMnO₄, HNO₃) | Sulfinic Acid (RSO₂H) | +2 |
| Very Strong (e.g., KMnO₄, HNO₃) | Sulfonic Acid (RSO₃H) | +4 |
| Specific Reagents (e.g., IBX) | Thiosulfonate (R-SO₂-S-R) | +3, -1 |
"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. Thiol-based reactions are prominent members of this class, proceeding through either radical or conjugate addition pathways. thieme-connect.de
Thiol-Michael Conjugate Addition : This reaction involves the nucleophilic 1,4-addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. acsgcipr.org The reaction is typically catalyzed by a base, which deprotonates the thiol to the more nucleophilic thiolate, initiating the conjugate addition. rsc.org This process is highly atom-efficient and is a powerful tool for forming carbon-sulfur bonds in a predictable manner. acsgcipr.org
Thiol-ene Radical Addition : In contrast to the Michael addition, the thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene') via a free-radical mechanism. wikipedia.org The reaction is initiated by heat, light, or a radical initiator, which generates a thiyl radical (RS•) from the thiol. wikipedia.orgacsgcipr.org This radical then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain. wikipedia.orgacsgcipr.org This method is particularly useful for functionalizing alkenes that lack the electron-withdrawing groups necessary for Michael addition. acsgcipr.org
Transformations and Influence of the tert-Butoxy (B1229062) Ether Linkage
The tert-butyl ether is known for its stability to a wide range of chemical conditions, including basic, oxidative, and reductive environments. However, it can be cleaved under acidic conditions.
The deprotection mechanism involves protonation of the ether oxygen by an acid, followed by the departure of the stable tert-butyl carbocation to release the free alcohol. pearson.com A significant challenge in molecules like this compound is achieving selective deprotection of the ether without affecting the thiol group, which itself can be sensitive to certain reagents. Research has shown that reagents like 4 M hydrogen chloride (HCl) in dioxane can selectively deprotect N-Boc groups in the presence of tert-butyl ethers and even thio-tert-butyl ethers, highlighting that conditions can be found to differentiate between various acid-labile groups. researchgate.net This suggests that carefully controlled acidic conditions could potentially cleave the tert-butoxy ether of this compound to yield 3-mercaptopropan-1-ol, while minimizing side reactions at the thiol terminus.
The tert-butoxy group exerts significant steric and electronic effects that can influence the reactivity and selectivity of reactions involving the molecule.
Steric Effects : The tert-butyl group is exceptionally bulky, a property often exploited to control reaction selectivity by sterically hindering certain approaches of a reagent. masterorganicchemistry.comwikipedia.org In this compound, the steric bulk is located three carbons away from the reactive thiol group. While direct steric hindrance at the thiol is minimal, the bulky group can influence the conformational preferences of the propyl chain. This can affect the accessibility of the thiol group to other molecules or surfaces, potentially modulating reaction rates in processes like self-assembly or surface functionalization. The steric hindrance is most pronounced at the ether linkage itself, protecting it from nucleophilic attack.
Electronic Effects : The ether oxygen atom is electron-donating through an inductive effect. However, this effect diminishes rapidly with distance and is unlikely to have a significant electronic influence on the reactivity of the sulfhydryl group at the other end of the propyl chain. The primary electronic role of the tert-butoxy group is in its acid-catalyzed cleavage, where the ability of the tert-butyl group to form a stable tertiary carbocation is the key electronic factor driving the reaction. pearson.com Studies on other systems show that a para-tert-butyl group can have a stabilizing electronic effect (via hyperconjugation) on radical species, but such an effect is not transmitted through the saturated propyl chain in this molecule. arxiv.org
Metal Coordination Chemistry and Thiolate Ligand Formation
The coordination chemistry of thiols and their corresponding thiolates is a rich and diverse field, driven by the soft nature of the sulfur donor atom, which allows for strong coordination to a wide range of transition metals. While specific studies on the metal complexes of this compound are not extensively documented in the reviewed literature, its coordination behavior can be inferred from that of structurally related thiolates, such as alkyl thiols and silanethiolates. The presence of the tert-butoxy group introduces steric bulk and an etheric oxygen that could potentially influence the ligand's coordination mode and the properties of the resulting metal complexes.
The synthesis of metal-thiolate complexes typically involves the deprotonation of the thiol to the corresponding thiolate anion, which then acts as a ligand. This can be achieved by reacting the thiol with a metal salt in the presence of a base, or by direct reaction with a basic metal precursor. For instance, the reaction of thiols with metal carbonyls, such as Fe₃(CO)₁₂, is a common route to iron-thiolate clusters. nih.gov In the case of bulky thiols, this reaction can proceed through intermediate hydride species. nih.gov
The coordination of the resulting 3-(tert-butoxy)propane-1-thiolate ligand to a metal center can occur in several ways. It can act as a terminal ligand, bonding to a single metal ion, or as a bridging ligand, connecting two or more metal centers. The steric hindrance from the tert-butyl group is a significant factor that can control the coordination number and geometry of the resulting metal complexes, potentially favoring the formation of monomeric species. acs.org
Infrared (IR) spectroscopy is another valuable tool for characterizing these complexes, with the C-S stretching frequency providing information about the coordination of the sulfur atom. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to probe the structure of diamagnetic complexes in solution.
| Compound Class | Metal Center | Typical Coordination Geometry | Characterization Techniques | Reference |
| Alkyl Thiolate Complexes | Co(II), Cu(I), Fe(0), Ni(II), Zn(II), Cd(II) | Tetrahedral, Square Planar, Octahedral | X-ray Diffraction, IR, NMR, UV-Vis | nih.govacs.orgacs.org |
| Silanethiolate Complexes | Cd(II), Co(II), Zn(II) | Tetrahedral, Trigonal Bipyramidal | X-ray Diffraction, IR, NMR, Luminescence Spectroscopy | iucr.orgresearchgate.netresearchgate.net |
Thiolate ligands are integral to a wide array of organometallic systems, where they can influence the electronic and steric environment of the metal center, and thereby its reactivity and catalytic activity. While specific examples involving 3-(tert-butoxy)propane-1-thiolate are not prevalent, the general principles of organometallic thiolate chemistry provide a framework for understanding its potential applications.
In organometallic chemistry, thiolate ligands often participate in reactions such as oxidative addition and reductive elimination, which are fundamental steps in many catalytic cycles. thieme-connect.de For example, the oxidative addition of a thiol S-H bond to a low-valent metal center is a common method for generating metal-hydrido-thiolate species. acs.org These intermediates can then undergo further reactions, such as migratory insertion of unsaturated substrates.
Iron carbonyl complexes of alkyl thiols, for instance, form diiron dithiolato carbonyl complexes, Fe₂(μ-SR)₂(CO)₆, which are robust and can be functionalized at the organic substituent. nih.gov The synthesis of these complexes can proceed through various iron carbonyl precursors and is highly chemoselective. nih.gov The bulky tert-butyl group in related thiols has been shown to influence the structure of the resulting iron clusters. nih.gov
The presence of the ether functionality in this compound introduces the possibility of hemilabile coordination. The oxygen atom could potentially coordinate to the metal center, leading to a chelating binding mode. This hemilability can be crucial in catalysis, as the weakly bound ether can dissociate to open up a coordination site for substrate binding and activation.
The exploration of organometallic systems with thiolate ligands also extends to their use in the synthesis of functional materials. For example, metal-thiolate complexes have been investigated as precursors for the synthesis of metal sulfide (B99878) nanoparticles and for their potential in thermoelectric applications. wikipedia.org
| Organometallic System | Metal | Key Features | Potential Applications | Reference |
| Iron Carbonyl Thiolates | Fe | Formation of di- and tri-iron clusters; robust structures | Models for enzyme active sites, catalysis | nih.gov |
| Ruthenium Thiolate Clusters | Ru | Oxidative addition of S-H bonds | Catalysis | acs.org |
| Palladium/Nickel Thiolates | Pd, Ni | C-S bond formation via cross-coupling | Catalysis, organic synthesis | thieme-connect.de |
| Gold Thiolates | Au | Formation of self-assembled monolayers | Nanotechnology, surface science | acs.org |
Iv. Advanced Analytical and Computational Studies
Computational Chemistry and Molecular Modeling Applications
Computational chemistry provides theoretical insights that complement experimental findings, enabling the prediction of molecular properties and the exploration of reaction mechanisms at an atomic level.
Density Functional Theory (DFT) has become a cornerstone of modern chemical research for its balance of accuracy and computational cost. science.gov It is widely used to investigate the electronic properties and reactivity of molecules like 3-(tert-butoxy)propane-1-thiol.
Molecular Orbitals and Reactivity: DFT calculations, often using hybrid functionals like B3LYP, can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). science.gov For a thiol, the HOMO is typically localized on the sulfur atom, corresponding to its nucleophilic character. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a reaction. Conversely, the LUMO indicates the most likely site for nucleophilic attack. Analysis of these frontier orbitals helps to predict how this compound will behave in reactions such as nucleophilic substitutions or additions. researchgate.net
Spectroscopic Properties: DFT is also employed to predict vibrational frequencies (IR and Raman), which aids in the assignment of experimental spectra. science.govresearchgate.net Furthermore, NMR chemical shifts can be calculated and compared with experimental data to validate proposed structures. uol.de
The flexibility of the propane (B168953) chain in this compound allows it to adopt multiple conformations, which can influence its physical properties and reactivity.
Intermolecular Forces: Modeling can also shed light on non-covalent interactions. While the S-H bond is less polar than an O-H bond, it can still act as a hydrogen bond donor. DFT can be used to model the geometry and energetics of potential hydrogen bonds between molecules of this compound or with solvent molecules. researchgate.net Understanding these interactions is key to explaining bulk properties like boiling point and solubility.
A primary application of computational chemistry is the elucidation of reaction mechanisms by mapping the entire potential energy surface of a reaction.
Locating Transition States: By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a complete energy profile for a proposed reaction pathway can be constructed. researchgate.net A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.
Activation Energies and Reaction Rates: The calculated energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. researchgate.net This theoretical value can be directly compared with experimental data obtained from kinetic studies. For example, transition state calculations for the addition of thiols to α,β-unsaturated ketones have been used to understand how substituents affect reaction rates, concluding that the loss of reactant stabilization, rather than steric hindrance, is often the main factor controlling activation energies. researchgate.net This type of analysis allows researchers to validate or refute proposed mechanisms and gain a fundamental understanding of the factors that control chemical reactivity.
V. Applications and Research Frontiers of 3 Tert Butoxy Propane 1 Thiol
Utility as a Versatile Building Block in Complex Organic Synthesis
In organic synthesis, molecules that offer both reactivity and control are highly prized. 3-(tert-butoxy)propane-1-thiol serves as a versatile building block, providing a nucleophilic thiol for carbon-sulfur bond formation while the tert-butyl group can influence reaction pathways and protect the ether linkage under certain conditions.
The reactivity of the thiol group in this compound makes it a key starting material for creating more complex molecules with specific functions. The tert-butyl group often serves as a protecting group for the thiol functionality in a related compound, S-tert-butyl thioethers, which can then be converted to other functional groups.
Research has shown that related 1,3-bis-tert-butyl thioethers can be synthesized from various starting materials and subsequently transformed into functional 1,2-dithiolanes. This conversion proceeds rapidly under mild conditions, highlighting a pathway where a tert-butoxy (B1229062) analog could potentially be used to generate specialized sulfur-containing heterocycles. These dithiolanes are of interest for their unique reactivity, driven by the geometric strain on the disulfide bond, making them useful in dynamic chemical systems and for applications in bioconjugation and polymer science.
Furthermore, the general class of thiols, including propanethiols, are utilized as feedstocks for various chemicals. For example, propanethiol is a known precursor for insecticides. While direct large-scale industrial use of this compound is not widely documented, its structural motifs are relevant in the synthesis of high-value specialty chemicals, such as those used in fragrance development where thioethers act as precursors to fragrant aldehydes and ketones.
| Precursor Type | Resulting Specialty Chemical/Molecule | Relevant Synthetic Transformation |
| 1,3-bis-tert-butyl thioethers (related structure) | Functional 1,2-dithiolanes | Sulfonium-mediated ring-closure |
| Thioethers (general class) | Fragrant ketones and aldehydes | Cleavage and release mechanisms |
| Propanethiol (parent compound) | Insecticides | Various industrial synthetic routes |
Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the production of single-enantiomer drugs and other fine chemicals. While direct and extensive research on this compound as a chiral auxiliary or ligand is not prominent, the functional groups present in the molecule are relevant to this field. The development of chiral ligands often involves incorporating heteroatoms like sulfur that can coordinate to metal centers.
The synthesis of effective chiral auxiliaries, such as Evans-type oxazolidinones, relies on attaching specific chemical fragments to a chiral scaffold. Although not a direct precursor, the principles of using functional building blocks are applicable. For instance, bulky groups like tert-butyl are known to be crucial in creating the necessary steric environment in catalysts to control stereoselectivity. In one model of a catalyst-substrate complex, a tert-butyl substituent on the catalyst was shown to shield one face of an enolate, allowing for stereoselective addition. caltech.edu This demonstrates the importance of steric hindrance, a feature that the tert-butoxy group in this compound could provide if incorporated into a ligand framework.
The development of chiral sulfinamides, another powerful class of auxiliaries, often involves bulky substituents like tert-butyl groups to achieve high stereoselectivity. acs.org The synthesis of these auxiliaries can start from precursors like di-tert-butyl disulfide, underscoring the value of the tert-butyl thio-moiety in asymmetric synthesis. acs.org
Integration within Polymer and Materials Science
The dual functionality of this compound allows for its integration into polymers and materials, where the thiol group can participate in polymerization or surface anchoring, and the tert-butoxy group can modify the material's physical properties.
Thiol-containing compounds are fundamental to several "click chemistry" reactions used in polymer synthesis, such as thiol-ene and thiol-yne reactions. These reactions are known for their high efficiency, mild reaction conditions, and lack of undesirable byproducts. The sulfhydryl group of this compound can readily participate in these photopolymerization processes.
In this context, it can act as:
A chain-transfer agent in free-radical polymerizations, controlling molecular weight.
A co-monomer in step-growth thiol-ene polymerizations when combined with multifunctional 'ene' monomers (compounds with multiple carbon-carbon double bonds).
A cross-linking agent if used with polymers that have pendant alkene groups, thereby forming a network structure that enhances the mechanical strength and thermal stability of the material. nih.govgoogle.com
The bulky tert-butoxy group would be incorporated as a pendant side group in the resulting polymer chain. This can significantly influence the polymer's properties by increasing the glass transition temperature (Tg) and modifying its solubility and thermal characteristics due to steric hindrance. For example, the incorporation of bulky aromatic and cycloaliphatic rings into polymer backbones has been shown to produce polymers with higher Tg values. nih.gov
| Polymerization Role | Reaction Type | Potential Impact of this compound |
| Co-monomer | Thiol-ene photopolymerization | Forms poly(thioether) backbone with pendant tert-butoxy groups. |
| Cross-linking Agent | Thiol-ene click chemistry | Creates network structures in polymers with alkene functionalities, increasing rigidity. nih.govgoogle.com |
| Modifier | Post-polymerization modification | Can be "clicked" onto polymers with reactive side chains (e.g., alkenes, epoxides). tandfonline.com |
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. Alkanethiols are widely known to form robust SAMs on noble metal surfaces like gold. diva-portal.orgsigmaaldrich.com The sulfur headgroup of this compound has a strong affinity for gold, making it a suitable candidate for forming such monolayers. diva-portal.orgrsc.org
Upon assembly, the molecule would orient with the thiol group chemically bound to the gold surface, while the propyl chain and the terminal tert-butoxy group would be exposed, defining the interface's properties. The bulky tert-butoxy group would play a critical role in determining the packing density and crystalline order of the monolayer. Compared to SAMs formed from simple n-alkanethiols, the steric hindrance from the tert-butoxy group would likely result in a less densely packed, more disordered monolayer. nih.govresearchgate.net This "low-density" characteristic can be advantageous for certain applications where creating specific interfacial properties, rather than maximum packing, is the goal. For instance, the presence of bulky t-butyl groups on thiol ligands capping gold nanoparticles has been shown to disrupt intermolecular hydrogen bonding, allowing small molecules better access to the nanoparticle surface. nih.gov
The ability to modify surfaces with SAMs is crucial for applications in sensors, biocompatible coatings, and molecular electronics. nih.gov
Organic-inorganic hybrid materials combine the properties of both components, leading to advanced materials with enhanced functionality. A common strategy for creating these hybrids is to functionalize the surface of an inorganic material, such as silica (B1680970) or metal nanoparticles, with organic molecules.
This compound is well-suited for this purpose. The thiol group can be used to anchor the molecule to the surface of materials like gold nanoparticles through well-established sulfur-gold chemistry. rsc.orgnih.gov Alternatively, for silica-based materials, a common approach involves using organosilane linkers. For example, a related compound, 3-mercaptopropyltrimethoxysilane, is widely used to introduce thiol groups onto silica surfaces via a co-condensation or post-synthesis grafting method. mdpi.commdpi.com Following a similar logic, while not a silane (B1218182) itself, this compound could be attached to a pre-functionalized silica surface that contains reactive groups amenable to reaction with thiols (e.g., via thiol-ene click chemistry on a vinyl-functionalized silica). dicp.ac.cn
Once immobilized, the exposed tert-butoxy groups would alter the surface properties of the inorganic material, for instance, by increasing its hydrophobicity or by creating sterically defined binding pockets. This functionalization is a key step in creating materials for applications in catalysis, adsorption, and environmental remediation. rsc.orgnih.gov
Contributions to Chemical Biology and Proteomics Research (excluding clinical applications)
Currently, there is a lack of specific published research detailing the design and synthesis of chemical probes for biological systems that utilize this compound as a key component.
There are no specific, documented bioconjugation strategies for mechanistic studies that explicitly employ this compound.
Emerging Roles in Catalysis and Reagent Development
The scientific literature does not currently contain reports on the development of novel catalytic systems based on derivatives of this compound.
There is no available research that describes the application of this compound in sustainable and atom-economical chemical transformations.
Vi. Conclusions and Future Research Directions
Synthesis of Key Academic Contributions and Remaining Challenges
Currently, there are no significant academic contributions detailing the specific synthesis or application of 3-(tert-butoxy)propane-1-thiol. The primary challenge is the lack of a dedicated research focus on this particular bifunctional molecule. However, its structure suggests several plausible synthetic routes based on well-established organic chemistry principles. The key challenge in any synthetic approach would be to manage the reactivity of the thiol group, which is prone to oxidation and has a characteristic strong odor. thieme-connect.desiue.edu
Potential Synthetic Pathways and Associated Challenges
Plausible synthetic strategies can be proposed, each with its own set of challenges that represent areas for future research investigation. A primary route could involve the synthesis of an appropriate precursor, 3-(tert-butoxy)propan-1-ol or a 3-(tert-butoxy)propyl halide, followed by the introduction of the thiol group.
| Proposed Synthetic Step | Potential Reagents & Conditions | Key Research Challenges | Relevant Precedent/Analogy |
| Ether Formation | 1. Williamson Ether Synthesis: Sodium tert-butoxide + 3-halopropan-1-ol | - Competition with elimination reactions. - Protection of the propanol (B110389) hydroxyl group may be required. | General ether synthesis methods. researchgate.net |
| 2. Acid-catalyzed addition of isobutylene (B52900) to propane-1,3-diol | - Requires careful control to ensure mono-alkylation. - Potential for side-product formation. | Alkene addition to alcohols. rsc.org | |
| Conversion to Thiol | 1. From 3-(tert-butoxy)propyl halide via thiourea | - Requires a two-step process (SN2 reaction then hydrolysis). - Ensures formation of the thiol over the sulfide (B99878). libretexts.org | Standard thiol synthesis from alkyl halides. siue.edulibretexts.org |
| 2. From 3-(tert-butoxy)propan-1-ol via Mitsunobu reaction | - Uses thioacetic acid followed by hydrolysis. - Inversion of stereochemistry if a chiral center is present. beilstein-journals.org | Mitsunobu reaction on hindered alcohols. beilstein-journals.org | |
| 3. From 3-(tert-butoxy)propyl halide via sodium hydrosulfide (B80085) | - Risk of forming the corresponding sulfide as a side product. libretexts.org | Direct nucleophilic substitution with hydrosulfide. siue.edu |
The primary remaining challenges are experimental validation of these routes, optimization of reaction yields, and development of purification methods that effectively handle the volatility and potent stench of the final thiol product. thieme-connect.denih.gov Furthermore, the steric hindrance imparted by the bulky tert-butyl group could significantly influence reaction kinetics, particularly in nucleophilic substitution steps, a factor that requires systematic study. researchgate.netnsf.gov
Identification of Unexplored Research Avenues and Gaps in Current Knowledge
The bifunctional nature of this compound, possessing both a nucleophilic thiol and a sterically hindered, chemically robust ether group, opens several unexplored research avenues. The current gap in knowledge is a complete lack of data on its physical properties, reactivity, and potential applications.
Proposed Areas for Future Investigation
| Research Avenue | Description of Unexplored Area | Potential Application / Field |
| Materials Science & Nanotechnology | The thiol group can act as an anchor to form self-assembled monolayers (SAMs) on noble metal surfaces (e.g., gold, silver). The bulky tert-butoxy (B1229062) group would form the outer surface of the monolayer, creating a well-defined, lipophilic, and sterically hindered interface. Research is needed to characterize the packing density, stability, and surface energy of such SAMs. nih.gov | - Development of chemically resistant or hydrophobic coatings. - Passivation of nanoparticles for controlled dispersion in non-polar media. - Creation of novel sensor surfaces with specific steric exclusion properties. nih.gov |
| Polymer Chemistry | The molecule could be used as a monomer or modifier in polymer synthesis. In thiol-ene or thiol-yne "click" reactions, it could be added to polymers containing alkene or alkyne groups. mdpi.comresearchgate.net The influence of its bulky side group on the resulting polymer's thermal and mechanical properties (e.g., glass transition temperature, modulus) is a key unknown. | - Synthesis of functional polymers with tailored hydrophobicity and steric bulk. - Use as a chain-transfer agent in radical polymerizations to control molecular weight. - Creation of novel cross-linked networks and thermosets. researchgate.netnsf.gov |
| Organic Synthesis & Catalysis | The compound can serve as a bifunctional building block. The thiol offers a site for nucleophilic attack or oxidation to disulfides and other sulfur species. libretexts.org The tert-butoxy group is stable under many conditions but can be cleaved with strong acid, potentially revealing a hydroxyl group for further functionalization. rsc.org Its utility as a ligand for metal catalysts has not been explored. | - Synthesis of complex molecules where the tert-butoxy group provides steric shielding or improves solubility in organic solvents. - Development of novel ligands for homogeneous catalysis. - Use in dynamic covalent chemistry through reversible thiol-disulfide exchange. libretexts.org |
Prospective Impact on Interdisciplinary Scientific Fields and Technological Advancement
The exploration of this compound and its derivatives holds the potential to contribute to several interdisciplinary fields by providing a new molecular tool with a unique combination of properties.
Advanced Materials and Coatings: Research into SAMs formed from this thiol could lead to new technologies for surface functionalization. The steric hindrance of the tert-butoxy group could create highly stable and chemically inert surfaces, with potential applications in anti-fouling coatings for marine or biomedical devices, or as passivation layers in microelectronics. The ability to pattern these SAMs could contribute to advancements in soft lithography and sensor fabrication.
Polymer Science and Engineering: As a polymer building block, this compound could enable the synthesis of new classes of specialty polymers. The incorporation of its bulky, non-polar side group could be used to precisely tune material properties such as solubility, thermal stability, and mechanical toughness. This could impact the development of advanced plastics, elastomers, and adhesives for specialized engineering applications where performance under demanding conditions is critical. nsf.gov
Bioconjugate Chemistry and Drug Delivery: While direct biological applications are speculative, the compound's structure is relevant to the design of bifunctional linkers. nih.govnih.gov The thiol provides a reactive handle for conjugation to biomolecules or drug payloads, while the tert-butoxy end could be used to modulate solubility or sterically protect an adjacent functional group. If the tert-butyl group can be selectively cleaved under biologically compatible conditions, it could form part of a "pro-drug" or triggered-release system, impacting the design of next-generation therapeutic delivery vehicles. nih.gov
Q & A
Basic: What are the established synthetic routes for 3-(tert-butoxy)propane-1-thiol, and what critical parameters influence yield?
The synthesis of this compound can be adapted from methodologies used for structurally similar thiols. A key approach involves reductive amination or thiol-protection strategies. For example, in the synthesis of 3-(methoxyamino)propane-1-thiol, 3-mercaptopropanal O-methyl oxime is reduced using NaCNBH₃ in ethanol, followed by acid quenching and purification via silica gel chromatography . Critical parameters include:
- pH control : Acidic conditions (e.g., 1M HCl in ethyl acetate) ensure efficient protonation of intermediates.
- Reducing agent stoichiometry : Excess NaCNBH₃ improves conversion but may require careful quenching.
- Purification : Thin-layer chromatography (TLC) or column chromatography is essential to isolate the thiol from byproducts like disulfides .
Advanced: How can conflicting NMR data for this compound derivatives be resolved, particularly regarding stereochemical assignments?
Discrepancies in NMR data often arise from dynamic effects (e.g., rotameric equilibria) or incomplete deprotection of tert-butoxy groups. To address this:
- Variable-temperature NMR : Cooling samples to –40°C can "freeze" conformers, simplifying splitting patterns .
- DFT calculations : Compare experimental and shifts with computed values for candidate stereoisomers.
- Derivatization : Reacting the thiol with a chiral auxiliary (e.g., Mosher’s acid chloride) can clarify stereochemistry via NOESY correlations .
Basic: What analytical techniques are mandatory for confirming the structure and purity of this compound?
- NMR spectroscopy : and NMR identify key signals (e.g., tert-butoxy δ 1.2 ppm singlet, thiol proton δ 1.6–2.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- TLC monitoring : Use iodine staining or UV visualization to track reaction progress and purity .
Advanced: How does the tert-butoxy group influence the reactivity of the thiol moiety in nucleophilic substitutions or oxidative coupling?
The bulky tert-butoxy group introduces steric hindrance, which:
- Reduces nucleophilicity : Slows thiolate formation in basic conditions, requiring stronger bases (e.g., KHMDS) for alkylation .
- Stabilizes intermediates : In oxidative coupling (e.g., disulfide formation), the tert-butoxy group mitigates overoxidation by stabilizing transition states .
- Alters solubility : Enhances organic-phase partitioning, facilitating extraction in biphasic systems .
Basic: What are the stability considerations for storing this compound, and how can degradation be minimized?
- Oxidation prevention : Store under inert gas (N₂/Ar) at –20°C, with stabilizers like EDTA to chelate metal catalysts .
- Acid sensitivity : Avoid prolonged exposure to acidic conditions, which may cleave the tert-butoxy group .
- Light exclusion : Use amber vials to prevent UV-induced radical degradation .
Advanced: What strategies optimize the regioselective functionalization of this compound in multistep syntheses?
- Protection-deprotection : Temporarily mask the thiol with trityl groups during tert-butoxy manipulations, followed by selective deprotection with AgNO₃ .
- Radical-mediated reactions : Use AIBN/Et₃B to direct thiol participation in radical additions without disrupting the ether linkage .
- Computational modeling : Predict reactive sites using Fukui indices to guide electrophilic substitutions .
Basic: How is the tert-butoxy group introduced into propane-1-thiol derivatives, and what are common pitfalls?
- Williamson ether synthesis : React propane-1-thiol with tert-butyl bromide in the presence of a base (e.g., NaH). Pitfalls include:
Advanced: How can mechanistic studies resolve contradictions in reported reaction outcomes for tert-butoxy-thiol derivatives?
- Kinetic isotope effects (KIE) : Compare for reactions using deuterated thiols to identify rate-determining steps .
- In situ monitoring : ReactIR or LC-MS tracks intermediates, clarifying whether discrepancies arise from competing pathways (e.g., SN2 vs. radical mechanisms) .
- Cross-validation : Reproduce literature conditions with strict exclusion of O₂/H₂O to isolate variables .
Basic: What are the applications of this compound in medicinal chemistry or materials science?
- Drug conjugates : The thiol group enables bioconjugation via maleimide chemistry, while the tert-butoxy group enhances lipophilicity for blood-brain barrier penetration .
- Polymer crosslinking : Acts as a chain-transfer agent in RAFT polymerization, controlling molecular weight distributions .
Advanced: How do computational methods aid in predicting the behavior of this compound under non-standard conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
